
(4-(苯甲酰氨基)苯基)硼酸
描述
“(4-(Phenylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BNO3 . It is also known by other names such as “4- (Phenylaminocarbonyl)benzeneboronic acid” and "Boronic acid, B- [4-[ (phenylamino)carbonyl]phenyl]-" . The compound has an average mass of 241.050 Da and a monoisotopic mass of 241.091019 Da .
Physical And Chemical Properties Analysis
“(4-(Phenylcarbamoyl)phenyl)boronic acid” has a density of 1.3±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound has 3 freely rotating bonds . The polar surface area is 70 Å2 and the molar volume is 188.2±5.0 cm3 . The compound also has a surface tension of 57.1±5.0 dyne/cm .科学研究应用
Diabetes Treatment and Management
This compound has been explored for its potential in creating glucose-sensitive polymers that can enable self-regulated insulin release. This application is particularly significant in the treatment of diabetes, where maintaining blood glucose levels is crucial .
Diagnostic Agent
Due to its ability to interact with sugars, phenylboronic acid derivatives can be used as diagnostic agents. For example, they can be tailored into biosensors for detecting glycosylated hemoglobin from blood, which is a better method for diabetes detection .
Wound Healing
The conjugates of phenylboronic acid have noteworthy applications in wound healing. Their properties can be harnessed to create materials that promote tissue regeneration and repair .
Tumour Targeting
These compounds have been utilized in targeting tumours, likely due to their ability to interact with certain biological molecules that are overexpressed in cancer cells .
Sensing Applications
Phenylboronic acids are known for their sensing capabilities, especially for cis-diols and analytes like catechol and its amino-derivatives (dopamine, DOPA, DOPAC). They can be incorporated into fluorescent sensors for various applications .
Drug Design and Delivery
Boronic acids and their esters are considered valuable in designing new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy, although they are only marginally stable in water .
作用机制
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function . The phenylcarbamoyl group may also interact with biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and as probes in chemical biology, suggesting that they may interact with a wide range of biochemical pathways .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent complexes with biological molecules .
Result of Action
The compound’s effects will depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH and the presence of diols can influence the action, efficacy, and stability of boronic acids. For example, boronic acids can form boronate esters in the presence of diols, which can influence their reactivity and stability .
属性
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSGSRIYCUJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455113 | |
| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylcarbamoyl)phenyl)boronic acid | |
CAS RN |
330793-45-8 | |
| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Phenylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

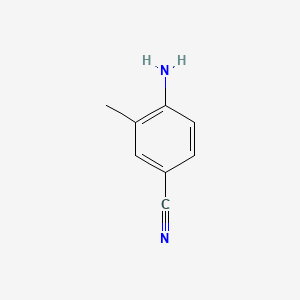
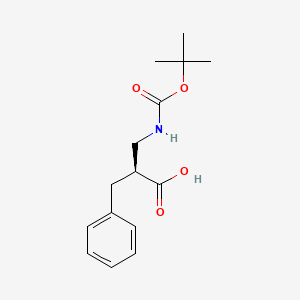
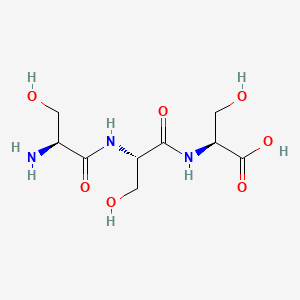
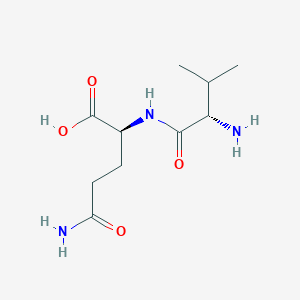
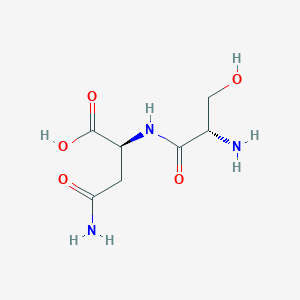
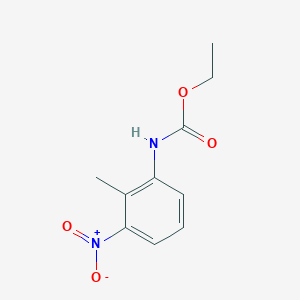
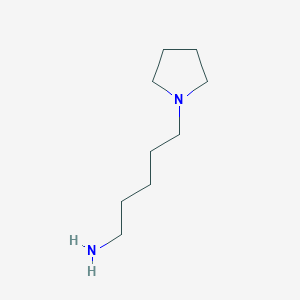
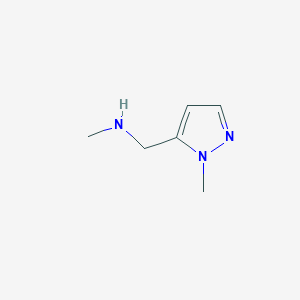
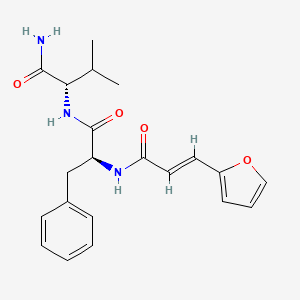


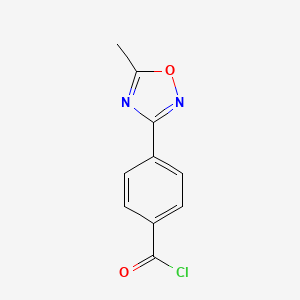
![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)
